molecular formula C13H20O4 B15050935 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate

1,9-Diethyl (2E,7E)-nona-2,7-dienedioate

Cat. No.: B15050935
M. Wt: 240.29 g/mol
InChI Key: DGDKCADOPSQFGL-GFULKKFKSA-N
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Description

1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is an organic compound characterized by its unique structure, which includes two ethyl ester groups attached to a nonadienedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate typically involves the esterification of 2,7-nonadienedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The reaction can be represented as follows:

2,7-Nonadienedioic acid+2 EthanolAcid Catalyst1,9-Diethyl (2E,7E)-nona-2,7-dienedioate+Water\text{2,7-Nonadienedioic acid} + 2 \text{ Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,7-Nonadienedioic acid+2 EthanolAcid Catalyst​1,9-Diethyl (2E,7E)-nona-2,7-dienedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the desired ester with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,9-Diethyl (2E,7E)-nona-2,7-dienedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diacids or other oxidized derivatives.

    Reduction: Formation of saturated esters.

    Substitution: Formation of amides or other substituted esters.

Scientific Research Applications

1,9-Diethyl (2E,7E)-nona-2,7-dienedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2E,7E)-5-Hydroxy-2,7-nonadienedioic acid diethyl ester: A similar compound with a hydroxyl group, which may exhibit different reactivity and properties.

    2,7-Nonadienedioic acid diethyl ester: A compound with a similar backbone but different functional groups.

Uniqueness

1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is unique due to its specific ester groups and double bond configuration, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

diethyl (2E,7E)-nona-2,7-dienedioate

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3/b10-8+,11-9+

InChI Key

DGDKCADOPSQFGL-GFULKKFKSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCC/C=C/C(=O)OCC

Canonical SMILES

CCOC(=O)C=CCCCC=CC(=O)OCC

Origin of Product

United States

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